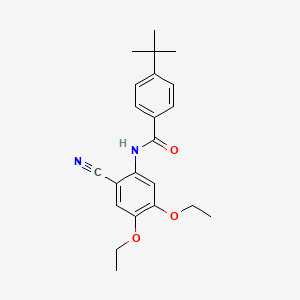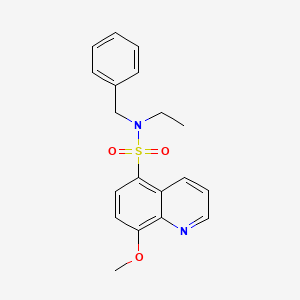
4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide
Descripción general
Descripción
4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a cyano group, and two ethoxy groups attached to a phenyl ring, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 2-cyano-4,5-diethoxyphenylamine. This can be achieved through the nitration of 4,5-diethoxybenzene followed by reduction to obtain the corresponding amine.
Amidation Reaction: The intermediate 2-cyano-4,5-diethoxyphenylamine is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 4-tert-butyl-N-(2-cyano-4,5-diformylphenyl)benzamide.
Reduction: Formation of 4-tert-butyl-N-(2-amino-4,5-diethoxyphenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The ethoxy groups may contribute to the overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butyl-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide
- 4-tert-butyl-N-(2-cyano-4,5-dimethylphenyl)benzamide
- 4-tert-butyl-N-(2-cyano-4,5-dimethoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide is unique due to the presence of two ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group, cyano group, and ethoxy groups provides a distinct structural framework that can be exploited for various applications.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-cyano-4,5-diethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-6-26-19-12-16(14-23)18(13-20(19)27-7-2)24-21(25)15-8-10-17(11-9-15)22(3,4)5/h8-13H,6-7H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNVTWXEIPFLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B3509364.png)
![1'-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B3509367.png)
![3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID](/img/structure/B3509380.png)
![2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE](/img/structure/B3509387.png)
![8-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3509392.png)
![N-BENZYL-N-ETHYL-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B3509393.png)
![1-{1-[4-(DIPHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE](/img/structure/B3509394.png)
![ETHYL 3,5-DIMETHYL-4-{[N-(2-PHENYLETHYL)METHANESULFONAMIDO]METHYL}-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B3509401.png)
![1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE](/img/structure/B3509407.png)
![4-({[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3509412.png)
![3-[4-(4-CHLOROPHENYL)-1-OXO-12-DIHYDROPHTHALAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B3509421.png)

![METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE](/img/structure/B3509435.png)
